Cas no 81403-68-1 (Alfuzosin Hydrochloride)

Alfuzosin Hydrochloride structure
Alfuzosin Hydrochloride structure
상품 이름:Alfuzosin Hydrochloride
CAS 번호:81403-68-1
MF:C19H28ClN5O4
메가와트:425.90972328186
MDL:MFCD00879135
CID:60331
PubChem ID:253659564

Alfuzosin Hydrochloride 화학적 및 물리적 성질

이름 및 식별자

    • Alfuzosine Hydrochloride
    • ALFUZOSIN HCL
    • MITTOVAL
    • N-[3-[(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLYNYL)METHYLAMINO]PROPYL]TETRAHYDRO-2-FURANCARBOXAMIDE
    • SL-77,499-10
    • URION
    • UROXANTRAL
    • XATRAL
    • N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolynyl)methylamino]propyl]tetrahydro-2-furancarboxamide, SL-77,499-10, Mittoval, Urion, Xatral
    • 2-Furancarboxamide, N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-, hydrochloride
    • Uroxatral hydrochloride, N-(3-((4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide hydrochloride
    • Alfoten
    • Udon:xatral
    • Alfuzosin hydrochloride
    • Alfuzosin (hydrochloride)
    • N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino)-propyl)tetrahydrofuran-2-carboxamide hydrochloride
    • SL 77499-10
    • N-[3-[(4-Amino-6,7-dimethoxy-2-quimdinyl)methyl-lamino]propyl]tetrahydro-2-furancarboxamide hydrochloride
    • N-(3-((4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide hydrochloride
    • Uroxatral hydrochloride
    • 4-Amino-6,7-dimethoxy-2-[methyl[3-[(tetrahydro-2-furoyl)amino]propyl]amino]quinazoline Hydrochloride
    • N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)(methyl)amino]propyl]tetrahydro-2-furancarboxamide Hydrochloride
    • N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolynyl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride
    • Uroxatral
    • Alfuzosin hydrochloride (Uroxatral)
    • Alfetim
    • (+-)-N-(3-((4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furamide monohydrochloride
    • DSSTox_RID_80924
    • DSSTox_CID_25514
    • DSSTox_GSID_45514
    • Xatral Retard
    • Xatral OD
    • Xatral XL
    • Xatral SR
    • Uroxatral (TN)
    • 2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methyla
    • n-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride
    • Alfuzosin hydrochloride (JAN/USAN)
    • N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride
    • SCHEMBL179910
    • MFCD00879135
    • CCG-213373
    • Alfuzosin for peak identification
    • Tox21_110701_1
    • BCPP000417
    • AC-1116
    • D01692
    • Alfuzosin hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • ALFUZOSIN HYDROCHLORIDE (USP-RS)
    • s1409
    • Alfuzosin hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • AS-14240
    • (+/-)-N-(3-((4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)METHYLAMINO)PROPYL)TETRAHYDRO-2-FURAMIDE MONOHYDROCHLORIDE
    • Alfuzosin hydrochloride, (2RS)-N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]tetrahydrofuran-2-carboxamide hydrochloride, SL 77-499-10, SL 77499-10, Urion, Uroxatral, Xatral, Alfoten
    • N-(3-((4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino)propyl)tetrahydrofuran-2-carboxamide hydrochloride
    • NCGC00095152-09
    • 75046A1XTN
    • SL-77499
    • (methyl)amino)propyl)tetrahydrofuran-2
    • 81403-68-1 (Alfuzosin HCl), 81403-80-7(Alfuzosin).
    • Alfuzosin for peak identification, European Pharmacopoeia (EP) Reference Standard
    • HY-B0192A
    • Alfuzosin for system suitability A, European Pharmacopoeia (EP) Reference Standard
    • Q27114856
    • 81403-68-1
    • ALFUZOSIN HYDROCHLORIDE [EP MONOGRAPH]
    • DTXCID1025514
    • YTNKWDJILNVLGX-UHFFFAOYSA-N
    • ALFUZOSIN HYDROCHLORIDE (EP MONOGRAPH)
    • Alfuzosin hydrochloride [USAN]
    • SL-77.0499-10
    • SL77.0499-10
    • ALFUZOSIN HYDROCHLORIDE [USP-RS]
    • Tox21_110701
    • Alfuzosin hydrochloride [USAN:USP]
    • FT-0630890
    • 2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-, monohydrochloride (+-)-
    • SW196913-4
    • Alfuzosin for system suitability, European Pharmacopoeia (EP) Reference Standard
    • ALFUZOSIN HYDROCHLORIDE (MART.)
    • Alfuzosin hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • BCP9000271
    • CHEBI:32286
    • ALFUZOSIN HYDROCHLORIDE [MI]
    • ALFUZOSIN HYDROCHLORIDE [MART.]
    • -carboxamide hydrochloride
    • T71347
    • N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide, monohydrochloride
    • Tox21_500224
    • Alfuzosin for system suitability A
    • Alfuzosin hydrochloride;
    • SR-01000759345-5
    • CAS-81403-68-1
    • SL 77 499-10
    • NCGC00260909-01
    • SL-77499-10
    • Alfuzosin Hydrochloride,(S)
    • ALFUZOSIN HYDROCHLORIDE [ORANGE BOOK]
    • ALFUZOSINHYDROCHLORIDE
    • ALFUZOSIN HYDROCHLORIDE (USP MONOGRAPH)
    • HMS1569A05
    • NCGC00016946-01
    • Alfuzosin hydrochloride, >=98% (HPLC), solid
    • DTXSID3045514
    • ALFUZOSIN HYDROCHLORIDE [USP MONOGRAPH]
    • N-(3-((4-amino-6,7-dimethoxyquinazolin-2-yl)
    • Alfuzosin Hydrochlorideextended release
    • SR-01000759345
    • AKOS015966770
    • (+/-)-N-(3-((4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino)propyl)tetrahydrofuran-2-carboxamide Monohydrochloride
    • UNII-75046A1XTN
    • LP00224
    • ALFUZOSIN HYDROCHLORIDE [WHO-DD]
    • ALFUZOSIN HYDROCHLORIDE [JAN]
    • Alfuzosin hydrochloride (USAN:USP)
    • 2-FURANCARBOXAMIDE, (+/-)-N-(3-((4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)METHYLAMINO)PROPYL)TETRAHYDRO-, MONOHYDROCHLORIDE
    • SL-77-499-10
    • CHEMBL1723
    • A840121
    • 2-Furancarboxamide, N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-, monohydrochloride (9CI)
    • SL 77-499-10
    • Alfuzosin Hydrochloride
    • MDL: MFCD00879135
    • 인치: 1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H
    • InChIKey: YTNKWDJILNVLGX-UHFFFAOYSA-N
    • 미소: Cl.O=C(C1CCCO1)NCCCN(C)C1N=C2C(C=C(C(=C2)OC)OC)=C(N)N=1

계산된 속성

  • 정밀분자량: 425.18300
  • 동위원소 질량: 425.183
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 29
  • 회전 가능한 화학 키 수량: 8
  • 복잡도: 511
  • 총 키 단위 수량: 2
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 112

실험적 성질

  • 색과 성상: No data available
  • 밀도: 1.272
  • 융해점: 225 ºC
  • 비등점: 687.7°C at 760 mmHg
  • 플래시 포인트: No data available
  • 용해도: DMSO: >10mg/mL
  • PSA: 111.83000
  • LogP: 3.12480
  • 머크: 238
  • 증기압: No data available
  • 산도 계수(pKa): 8.13(at 25℃)

Alfuzosin Hydrochloride 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H302
  • 경고성 성명: P280-P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 22
  • 보안 지침: H302
  • RTECS 번호:LT9965475
  • 위험물 표지: Xn
  • 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.
  • 위험 용어:R22

Alfuzosin Hydrochloride 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Cooke Chemical
A0789412-50MG
Alfuzosin hydrochloride
81403-68-1 ≥98%
50mg
RMB 159.20 2025-02-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0091-100mg
Alfuzosin hydrochloride
81403-68-1 99.61%
100mg
¥ 2769 2023-09-07
Key Organics Ltd
AS-14240-10MG
Alfuzosin HCl
81403-68-1 >98%
10mg
£51.00 2025-02-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0091-5 mg
Alfuzosin hydrochloride
81403-68-1 99.61%
5mg
¥410.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A849368-5g
Alfuzosin Hydrochloride
81403-68-1 98%
5g
¥3,980.00 2022-09-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2591-100MG
Alfuzosin Hydrochloride
81403-68-1 >98.0%(HPLC)
100mg
¥210.00 2024-04-15
Cooke Chemical
A0789412-250MG
Alfuzosin hydrochloride
81403-68-1 ≥98%
250mg
RMB 530.40 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A849368-1g
Alfuzosin Hydrochloride
81403-68-1 98%
1g
¥1,560.00 2022-09-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0091-200 mg
Alfuzosin hydrochloride
81403-68-1 99.61%
200mg
¥5100.00 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001906
81403-68-1
¥1557.81 2023-01-13

Alfuzosin Hydrochloride 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  20 h, 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  reflux; 10 min, reflux
2.2 Reagents: Hydrochloric acid Solvents: Ethanol ;  reflux
참조
Improved synthesis of alfuzosin hydrochloride
Xu, Jing; et al, Jingxi Huagong Zhongjianti, 2010, 40(3), 40-43

합성 방법 2

반응 조건
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ;  8 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: 1-Butanol ;  6 h, reflux
참조
Method for preparation of Alfuzosin hydrochloride
, China, , ,

합성 방법 3

반응 조건
1.1 Reagents: Calcium chloride Solvents: Chloroform ;  < 10 °C; 24 h, < 10 °C
1.2 Reagents: Potassium hydroxide Catalysts: Potassium iodide ;  12 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  reflux; 10 min, reflux
2.2 Reagents: Hydrochloric acid Solvents: Ethanol ;  reflux
참조
Improved synthesis of alfuzosin hydrochloride
Xu, Jing; et al, Jingxi Huagong Zhongjianti, 2010, 40(3), 40-43

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
2.1 Reagents: Hydrogen ,  Ammonia Catalysts: Rhodium ,  Carbon Solvents: Ethanol
3.1 Solvents: Isoamyl alcohol
참조
Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives
Manoury, Philippe M.; et al, Journal of Medicinal Chemistry, 1986, 29(1), 19-25

합성 방법 5

반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  10 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: 1-Butanol ;  6 - 8 h, rt → reflux
참조
An improved synthesis method of alfuzosin hydrochloride
Chen, Xian; et al, Jingxi Huagong, 2011, 28(7), 710-713

합성 방법 6

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  30 min, 30 °C
1.2 7 h, reflux
참조
Improved synthesis of alfuzosin hydrochloride
Zhu, Xingyan; et al, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(5), 352-355

합성 방법 7

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: 1-Butanol ;  6 h, reflux
참조
Method for preparation of Alfuzosin hydrochloride
, China, , ,

합성 방법 8

반응 조건
1.1 Reagents: Ammonia Catalysts: Nickel Solvents: Ethanol ;  6 h, 0.15 MPa, 70 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  30 min, 30 °C
2.2 7 h, reflux
참조
Improved synthesis of alfuzosin hydrochloride
Zhu, Xingyan; et al, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(5), 352-355

합성 방법 9

반응 조건
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Rhodium ,  Carbon Solvents: Ethanol
2.1 Solvents: Isoamyl alcohol
참조
Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives
Manoury, Philippe M.; et al, Journal of Medicinal Chemistry, 1986, 29(1), 19-25

Alfuzosin Hydrochloride Raw materials

Alfuzosin Hydrochloride Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:81403-68-1)Alfuzosin Hydrochloride
A840121
순결:99%
재다:5g
가격 ($):354.0